2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-4-(trifluoromethyl)quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to remove the bromine or methoxy groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield 2-amino-6-methoxy-4-(trifluoromethyl)quinoline.
Scientific Research Applications
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound’s unique electronic properties make it useful in developing organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is used in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, while the bromine and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline
- 2-Bromo-6-iodo-4-(trifluoromethyl)quinoline
- 2-Bromo-6-methoxy-4-(difluoromethyl)quinoline
Uniqueness
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Biological Activity
2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique chemical structure characterized by:
- A quinoline core , known for its diverse biological activities.
- A trifluoromethyl group at the para position, which enhances lipophilicity and may influence biological interactions.
- A methoxy group that can modulate electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Activity Type | Observations |
---|---|
Anticancer | Exhibits cytotoxic effects against various cancer cell lines with IC50 values indicating potency. |
Antimicrobial | Demonstrates inhibitory activity against bacterial strains, suggesting potential as an antibiotic. |
Neuroprotective | Influences neurotransmitter systems, potentially offering protective effects in neurodegenerative models. |
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxicity of various quinoline derivatives, this compound showed significant activity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics . The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Antimicrobial Studies : Research highlighted the compound's efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential as an antimicrobial agent . Comparative studies showed it was more effective than some conventional antibiotics.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could enhance GABA receptor activity, leading to improved synaptic plasticity in neuronal cultures . This suggests potential applications in treating conditions like epilepsy or anxiety disorders.
Research Findings
Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound:
- Cytotoxicity Assays : The compound's cytotoxic effects were assessed using MTT assays across different cancer cell lines, revealing selective toxicity that may be exploited for targeted cancer therapies .
- Mechanistic Studies : Investigations into its mechanism revealed that it might act through multiple pathways, including modulation of metabolic enzymes and receptor interactions .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBHXZZGVWHUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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